ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
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Overview
Description
Ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For instance, the synthesis may begin with the formation of 4-methoxyphenylpyrimidine-2,4-dione, followed by its reaction with ethyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoate compounds .
Scientific Research Applications
Ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives and pyrimidine-based molecules, such as:
- Ethyl 4-aminobenzoate
- 4-methoxyphenylpyrimidine-2,4-dione
- Various Schiff bases derived from similar structures .
Uniqueness
What sets ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O6 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O6/c1-3-30-20(27)13-4-6-14(7-5-13)23-18(25)17-12-22-21(28)24(19(17)26)15-8-10-16(29-2)11-9-15/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
InChI Key |
CEMYFDHJJKSLME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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